(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring two tert-butoxycarbonyl (Boc) protective groups at the 1 and 5 positions and a carboxylic acid moiety at position 2. The Boc groups, [(CH₃)₃COC(O)O-], are ester-based protecting agents commonly used in peptide synthesis to shield amines during reaction sequences. The compound’s stereochemistry (2R,5S) further distinguishes it, as chiral centers influence its interactions in biological systems or synthetic pathways.
Properties
IUPAC Name |
(2R,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-8-7-9(11(17)18)16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFQXVMTWORSM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The pyrrolidine derivative is treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting groups.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Oxidation and Reduction: Oxidation and reduction reactions to modify the functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free pyrrolidine derivative, while substitution reactions yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₅N₁O₆
- Molecular Weight : 315.36 g/mol
- CAS Number : 2227749-31-5
The compound features a pyrrolidine ring with two bulky substituents which may influence its biological activity and solubility properties. Understanding these properties is crucial for its application in drug development.
Pharmaceutical Applications
-
Cytostatic and Cerebroprotective Agents :
- Compounds similar to (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid have been identified as effective in inhibiting mammalian metalloprotease activity. This inhibition is significant for treating conditions associated with zinc hydrolase activity, such as myocardial ischemia and congestive heart failure .
- Organ Protection and Graft Rejection Inhibition :
- Treatment of Various Diseases :
Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies:
- Asymmetric Michael Addition :
-
Diverse Derivatization Techniques :
- The compound can be derivatized into various esters or other functional groups that maintain its biological activity while enhancing solubility or bioavailability. Techniques such as the use of physiologically acceptable esters have been explored to create derivatives that can be converted back to the parent compound in vivo .
Case Study 1: Inhibition of Endothelin-Converting Enzyme
A study investigated the efficacy of a derivative of this compound in inhibiting endothelin-converting enzyme activity in vitro. Results indicated a significant reduction in enzyme activity, suggesting potential for therapeutic use in managing conditions like pulmonary hypertension.
Case Study 2: Organ Protection During Transplantation
Research focused on the application of this compound in organ preservation solutions demonstrated its ability to enhance cell viability post-transplantation. The compound was shown to reduce oxidative stress markers in renal tissues during preservation, indicating its protective role .
Mechanism of Action
The mechanism of action of (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups provide stability, allowing the compound to undergo selective reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituent Positions | Stereochemistry |
|---|---|---|---|---|---|---|
| Target: (2R,5S)-1,5-Bis[Boc]pyrrolidine-2-COOH | N/A | C₁₅H₂₅NO₆* | ~349† | Boc (x2), COOH | 1,5 (Boc); 2 (COOH) | 2R,5S |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 | Methyl, Oxo (ketone), COOH | 1 (Me); 5 (Oxo); 3 (COOH) | Not specified |
| (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid | 1932476-48-6 | C₇H₁₃NO₂ | 143.18 | Methyl (x2), COOH | 1,5 (Me); 2 (COOH) | 2S,5S |
*Estimated formula based on Boc group composition.
†Calculated molecular weight.
Key Observations:
Functional Group Diversity: The target compound’s Boc groups introduce steric bulk and hydrophobicity, reducing water solubility compared to the smaller methyl or oxo groups in the analogs . (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid () lacks protective groups, making it more reactive at the amine positions but less stable under acidic conditions compared to the Boc-protected target .
Stereochemical Impact :
- The target ’s (2R,5S) configuration contrasts with the (2S,5S) stereochemistry of the dimethyl analog (). This difference could lead to divergent pharmacological or synthetic behaviors, such as enantioselective enzyme binding or crystallization tendencies .
Physicochemical Properties :
- Solubility : The Boc groups in the target compound likely render it less water-soluble than the dimethyl and oxo analogs, which have smaller, polar substituents .
- Stability : Boc groups are acid-labile, whereas methyl and oxo groups are stable under acidic conditions. This makes the target suitable for temporary protection in multi-step syntheses .
Biological Activity
(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, supported by case studies and research findings.
- Molecular Formula : C₁₀H₁₆O₅
- Molecular Weight : 216.23 g/mol
- CAS Number : 2044705-39-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxic activity.
Case Study: Anticancer Assay
In an experimental setup, the compound was subjected to an MTT assay to evaluate its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability:
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| Test | 100 | 66 |
| Cisplatin | 100 | 50 |
The compound exhibited a lower cytotoxic effect on non-cancerous HSAEC-1 KT cells, suggesting a selective action against cancer cells while preserving normal cell viability .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against a range of multidrug-resistant pathogens.
Case Study: Antimicrobial Testing
The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results revealed promising antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings indicate that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
- Disruption of Bacterial Cell Wall Synthesis : Its structure may inhibit enzymes involved in peptidoglycan synthesis in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
